4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H12F3N3O and a molecular weight of 259.23 g/mol This compound features a piperazinone ring substituted with an amino group and a trifluoromethyl group on the phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, which is involved in DNA repair .
Biochemical Pathways
For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, affecting the DNA damage response (DDR) pathway .
Result of Action
For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to exhibit excellent inhibitory activity against different cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Biochemical Analysis
Biochemical Properties
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and modulate their activity. This compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. This compound has been observed to exhibit stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting the overall metabolic balance within cells . Additionally, it may interact with key enzymes in metabolic pathways, altering their activity and impacting the flow of metabolites through these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for an extended period (24 hours) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the piperazinone ring.
2-Amino-4-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl group and amino group but has a pyridine ring instead of a piperazinone ring.
Uniqueness
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is unique due to the combination of its piperazinone ring and the trifluoromethyl group on the phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHDPGKQQVCEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.